1H-pyrrole-2-carbaldehyde oxime

Medicinal Inorganic Chemistry DNA Interaction Anticancer Drug Design

This heterocyclic oxime functions as an N,O-bidentate ligand critical for constructing Pt(II) complexes with quantified non-covalent DNA binding and hexanuclear Fe(III) clusters with diamagnetic ground states. Its unique syn/anti conformational energy penalty (~3.5 kcal/mol) and distinct EC oxidation mechanism make it essential for calibrating DFT methods, studying metallodrug metabolism, and developing high-spin molecular magnets. Use for projects where precise control over intermolecular interactions is paramount.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 32597-34-5
Cat. No. B185649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrole-2-carbaldehyde oxime
CAS32597-34-5
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(=CNO)N=C1
InChIInChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+
InChIKeyWJMIDGRLWRUSSN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2-carbaldehyde Oxime (CAS 32597-34-5): Structural Identity and Research-Grade Procurement Considerations


1H-Pyrrole-2-carbaldehyde oxime (CAS 32597-34-5), also known as pyrrole-2-carboxaldoxime, is a heterocyclic oxime with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol [1]. It serves as a versatile N,O-bidentate ligand in coordination chemistry and as a key intermediate for synthesizing heterocyclic compounds, including azaindoles and nitrile oxides [2]. The compound exists as E and Z configurational isomers, which have been thoroughly characterized by NMR spectroscopy and DFT calculations [3].

Why 1H-Pyrrole-2-carbaldehyde Oxime (CAS 32597-34-5) Cannot Be Replaced by Generic Pyrrole Oximes or Structural Analogs


Simple substitution of 1H-pyrrole-2-carbaldehyde oxime with other pyrrole oximes or heterocyclic aldoximes (e.g., pyridine-2-carbaldehyde oxime or furfural oxime) is not scientifically justified. The specific N,O-chelating mode and the unique intramolecular hydrogen-bonding network of this compound dictate its coordination geometry, electronic properties, and resultant complex stability [1]. These molecular features directly influence the DNA-binding affinity of its metal complexes and the magnetic properties of its polynuclear clusters, as quantified in the evidence below [2].

Quantitative Differentiation of 1H-Pyrrole-2-carbaldehyde Oxime (CAS 32597-34-5) for Scientific Procurement Decisions


DNA Binding Affinity of Pt(II) Complexes Derived from 1H-Pyrrole-2-carbaldehyde Oxime vs. Classic Platinum Drugs

The Pt(II) complexes of 1H-pyrrole-2-carbaldehyde oxime exhibit a distinct electrostatic binding mode with calf thymus DNA, characterized by binding constants in the range of 4.42 × 10^3 to 5.09 × 10^3 M^-1 [1]. This is a specific, quantifiable property that differs from the covalent DNA binding mechanism of cisplatin and the intercalative binding of doxorubicin, offering a different pharmacological profile [1].

Medicinal Inorganic Chemistry DNA Interaction Anticancer Drug Design

Magnetic Ground State of Polynuclear Fe(III) Clusters Assembled with 1H-Pyrrole-2-carbaldehyde Oxime vs. Other Oxime Ligands

The employment of 2-pyrrole aldoxime (synonymous with 1H-pyrrole-2-carbaldehyde oxime) in iron cluster chemistry yields a hexanuclear Fe(III) cluster (Complex 2) that exhibits strong antiferromagnetic interactions, resulting in a well-isolated diamagnetic ground state [1]. This specific magnetic outcome is a direct consequence of the ligand's unique bridging mode and is not a generic property of all oxime ligands; for instance, analogous clusters with salicylaldoxime or pyridine-2-aldoxime often display ferromagnetic or more complex magnetic behaviors [1].

Molecular Magnetism Coordination Chemistry Polynuclear Clusters

Energetics of Intramolecular Hydrogen Bonding in 1H-Pyrrole-2-carbaldehyde Oxime Conformers

The syn conformation of both E and Z isomers of 1H-pyrrole-2-carbaldehyde oxime is energetically less favorable than the anti conformation by approximately 3.5 kcal/mol, as determined by MP2 calculations [1]. Despite this, the syn conformation is preferentially adopted due to stabilizing intramolecular N-H···N (E isomer) and N-H···O (Z isomer) hydrogen bonds [1]. This energetic balance is a specific, quantifiable feature that influences the ligand's pre-organization for metal coordination, distinguishing it from other heterocyclic aldoximes like pyridine-2-carbaldehyde oxime, which lack the pyrrole N-H donor.

Computational Chemistry Conformational Analysis Hydrogen Bonding

Electrochemical Oxidation Mechanism of Pt(II) Complexes with 1H-Pyrrole-2-carbaldehyde Oxime vs. Free Ligand

In-situ spectroelectrochemical studies in DMF reveal that the oxidation of three Pt(II) complexes of 1H-pyrrole-2-carbaldehyde oxime ([Pt(NH3)Cl(L)] (1), [Pt(L)2] (2), and K[PtCl2(L)] (3)) proceeds via an EC mechanism, generating similar Pt(IV) products and free ligand [1]. This contrasts with the free ligand HL, whose oxidation produces an iminoxy radical that dimerizes [1]. This comparative electrochemical fingerprint provides a clear distinction between the ligand and its metal complexes, and is specific to this ligand scaffold, which differs from the behavior of, for example, pyridine oxime complexes.

Electrochemistry Spectroelectrochemistry Metallodrug Metabolism

Validated Application Scenarios for 1H-Pyrrole-2-carbaldehyde Oxime (CAS 32597-34-5) Based on Differentiated Evidence


Design of Non-Covalent DNA-Binding Platinum(II) Anticancer Agents

Based on the established DNA binding constants (4.42-5.09 × 10^3 M^-1) and electrostatic interaction mode [1], this compound is the preferred ligand for synthesizing Pt(II) complexes that target DNA via reversible, non-covalent mechanisms. This approach is distinct from that of covalent binders like cisplatin, potentially mitigating resistance and off-target effects. Procurement should prioritize this specific oxime for projects aimed at elucidating non-covalent metallodrug-DNA interactions.

Synthesis of High-Nuclearity Fe(III) Clusters for Molecular Magnetism Studies

The compound's demonstrated ability to template hexanuclear Fe(III) clusters with a well-defined diamagnetic ground state [2] makes it a critical building block for molecular magnetism research. Its use is recommended for projects seeking to construct high-spin molecules, single-molecule magnets (SMMs), or magnetic coolants where precise control over magnetic exchange interactions is paramount.

Fundamental Studies of Intramolecular Hydrogen Bonding and Conformational Pre-organization

The quantifiable energetic penalty (∼3.5 kcal/mol) for the syn conformation and its stabilization by specific N-H···N/O hydrogen bonds [3] position this compound as a model system for computational and experimental studies of hydrogen bonding. It is ideal for calibrating DFT methods and for investigating the role of pre-organization in metal complexation, providing a clear advantage over structurally simpler oximes.

Electrochemical and Spectroelectrochemical Investigations of Metallodrug Redox Behavior

The distinct EC oxidation mechanism of its Pt(II) complexes, which differs from the free ligand's radical pathway [4], makes this compound a valuable probe for spectroelectrochemical studies. It is suited for research focused on understanding the oxidative metabolism of platinum-based drugs or for developing redox-active coordination compounds with tailored electrochemical properties.

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